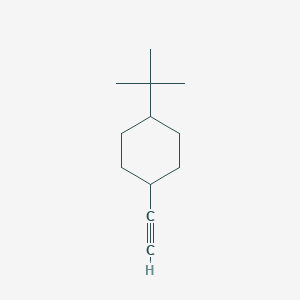
1-Tert-butyl-4-ethynylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Tert-butyl-4-ethynylcyclohexane is an organic compound with the molecular formula C12H20 It is a cyclohexane derivative where a tert-butyl group and an ethynyl group are attached to the first and fourth carbon atoms of the cyclohexane ring, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Tert-butyl-4-ethynylcyclohexane can be synthesized through various organic reactions One common method involves the alkylation of cyclohexane derivativesThe ethynyl group can then be introduced via a Sonogashira coupling reaction, which involves the reaction of an alkyl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing similar reaction pathways as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification methods such as distillation and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Tert-butyl-4-ethynylcyclohexane undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkanes or alkenes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (OH-, NH2-) are commonly used.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of halogenated cyclohexane derivatives or other substituted cyclohexanes.
Applications De Recherche Scientifique
1-Tert-butyl-4-ethynylcyclohexane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-tert-butyl-4-ethynylcyclohexane involves its interaction with various molecular targets and pathways. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity. The tert-butyl group provides steric hindrance, affecting the compound’s conformational stability and reactivity .
Comparaison Avec Des Composés Similaires
1-Tert-butyl-4-ethylcyclohexane: Similar structure but with an ethyl group instead of an ethynyl group.
1-Tert-butyl-4-methylenecyclohexane: Similar structure but with a methylene group instead of an ethynyl group.
Uniqueness: 1-Tert-butyl-4-ethynylcyclohexane is unique due to the presence of the ethynyl group, which imparts distinct chemical properties such as increased reactivity and the ability to participate in specific types of chemical reactions. The combination of the tert-butyl and ethynyl groups also provides a unique steric and electronic environment, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
1-tert-butyl-4-ethynylcyclohexane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20/c1-5-10-6-8-11(9-7-10)12(2,3)4/h1,10-11H,6-9H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJMKIIDGYZKWTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)C#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1565550-13-1 |
Source


|
| Record name | 1-tert-butyl-4-ethynylcyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Furan-2-yl-[3-(5-methylfuran-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B2678679.png)
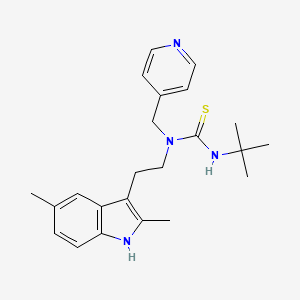
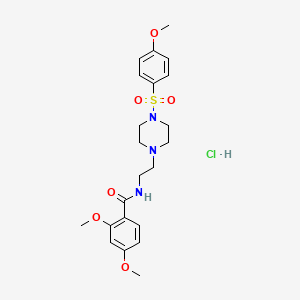
![N-(2-chlorophenyl)-2-[4-(3,4-dimethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide](/img/structure/B2678687.png)
![methyl 3-(4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidino)propanoate](/img/structure/B2678688.png)
![N-[1-[Cyanomethyl(ethyl)amino]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide](/img/structure/B2678689.png)
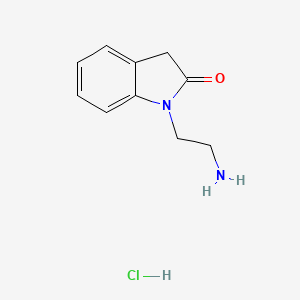
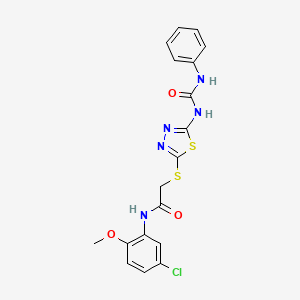
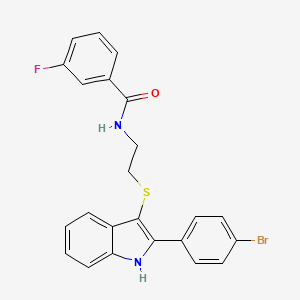
![3-(2,3-Dimethoxyphenyl)-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylurea](/img/structure/B2678696.png)
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-nitrobenzamide](/img/structure/B2678697.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acrylamide](/img/structure/B2678698.png)
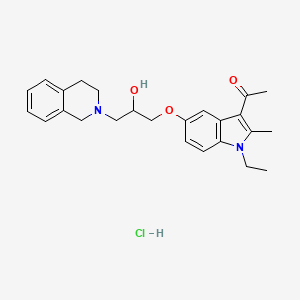
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide](/img/structure/B2678701.png)
